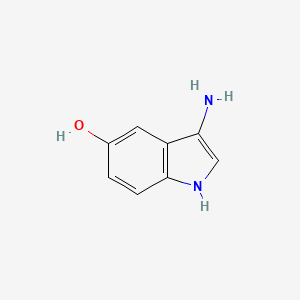

3-Amino-1H-indol-5-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

3-amino-1H-indol-5-ol |

InChI |

InChI=1S/C8H8N2O/c9-7-4-10-8-2-1-5(11)3-6(7)8/h1-4,10-11H,9H2 |

InChI Key |

JMMSWDMZPSUHJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 1h Indol 5 Ol and Its Analogues

Metal-Free Catalysis in Indole (B1671886) Synthesis

The synthesis of indole derivatives without the use of transition metals has garnered significant interest due to advantages such as lower cost, reduced toxicity, and increased environmental friendliness. bohrium.comacs.org These methods offer sustainable alternatives to traditional metal-catalyzed reactions, which can suffer from drawbacks like expensive and air-sensitive catalysts. bohrium.com Organocatalysis, in particular, has emerged as a powerful tool for the functionalization of indoles, providing cost-effective, time-efficient, and energy-conserving experimental procedures. sioc-journal.cn

Metal-free approaches to indole synthesis and functionalization encompass a variety of strategies, including organocatalytic reactions, oxidative cyclizations, and multicomponent reactions. These methods are crucial for constructing the core indole scaffold and for introducing functionalities, such as the amino group at the C3 position, relevant to analogues of 3-Amino-1H-indol-5-ol.

Organocatalytic Approaches

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. In indole synthesis, Brønsted acids and chiral phosphoric acids (CPAs) are prominent catalysts. mdpi.comrsc.org For instance, a variant of the Fisher indole synthesis employs a Brønsted acid-catalyzed hydrohydrazination of alkynes with arylhydrazines, avoiding the need for metal catalysts. mdpi.com This method has been used to synthesize a range of 2-substituted and 2,3-disubstituted indoles. mdpi.com

Chiral phosphoric acids have proven effective in the atroposelective synthesis of axially chiral N,N′-pyrrolylindoles through an asymmetric 5-endo-dig cyclization of specifically designed o-alkynylanilines. rsc.org This strategy leads to products in high yields and with excellent enantioselectivity. rsc.org Organocatalysis has also been successfully applied in the asymmetric total synthesis of complex indole alkaloids, demonstrating its capability to construct intricate molecular architectures with high stereocontrol. oup.com

Table 1: Examples of Metal-Free Brønsted Acid-Catalyzed Indole Synthesis

| Starting Materials | Catalyst/Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylacetylene, Phenylhydrazine | PPA | 2-Phenyl-1H-indole | 85 | mdpi.com |

| Phenylacetylene, (4-Bromophenyl)hydrazine hydrochloride | PPA | 5-Bromo-2-phenyl-1H-indole | 80 | mdpi.com |

| Phenylacetylene, (3,4-Dimethylphenyl)hydrazine hydrochloride | PPA | 5,6-Dimethyl-2-phenyl-1H-indole | 73 | mdpi.com |

PPA: Polyphosphoric acid

Oxidative Coupling and Cyclization

Metal-free oxidative reactions provide another avenue for indole synthesis. An efficient method for the synthesis of 3,3′-bis(indolyl)methanes involves the oxidative coupling of arylmethylamines with indoles using molecular oxygen as a green oxidant and acetic acid as a catalyst. rsc.org This one-pot protocol is environmentally friendly and accommodates a wide range of substrates. rsc.org

Furthermore, the construction of C2-quaternary indolinones can be achieved through an (NH₄)₂S₂O₈ mediated oxidative dearomatization of indoles. rsc.org This metal-free method allows for the direct formation of an all-carbon quaternary center at the C2 position of the indole ring. rsc.org

Multicomponent Reactions (MCRs)

Multicomponent reactions are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. A sustainable, metal-free, two-step MCR has been developed for the de novo assembly of the indole scaffold from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. rsc.org This method proceeds under mild conditions using ethanol (B145695) as a solvent. rsc.org Specifically for 3-aminoindoles, a Brønsted acid-mediated MCR involving anilines, aldehydes, and tert-butyl isocyanide has been reported. rsc.org

Direct C3-Amination and Functionalization

The direct introduction of an amino group at the C3 position of the indole ring is a key step for synthesizing compounds like this compound. A notable metal-free method involves the reaction of indoles with nitrostyrene (B7858105) in the presence of phosphorous acid, which forms a spiro[indole-3,5′-isoxazole] intermediate. mdpi.com This intermediate can then be converted to the corresponding 3-aminoindole via a microwave-assisted reaction with hydrazine (B178648) hydrate (B1144303). mdpi.com This two-step sequence provides a convenient and affordable route to unprotected 3-aminoindoles. mdpi.com

Another direct approach is the C-H amidation of 1H-indoles at the C3 position using N-benzenesulfonyloxyamides as an electrophilic nitrogen source. nih.gov While this reaction is often promoted by a Lewis acid like ZnCl₂, it is significant for avoiding expensive transition metal catalysts. nih.gov

Table 2: Metal-Free Synthesis of Functionalized Indoles

| Reaction Type | Starting Materials | Reagents/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Intramolecular Cyclization | N-acyl amides | - | 3-Nitro-2-(per)fluoroalkyl indoles | 84-99 | acs.org |

| Oxidative Coupling | Arylmethylamines, Indoles | Acetic acid, O₂ | 3,3′-Bis(indolyl)methanes | up to 95 | rsc.org |

| Oxidative Dearomatization | Indoles | (NH₄)₂S₂O₈ | C2-Quaternary indolinones | Moderate to Excellent | rsc.org |

Spectroscopic and Structural Characterization of 3 Amino 1h Indol 5 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 3-Amino-1H-indol-5-ol, one would expect distinct signals corresponding to the protons on the indole (B1671886) ring, the amino group, and the hydroxyl group.

Aromatic Protons: The protons on the benzene (B151609) portion of the indole ring (H4, H6, and H7) would typically appear in the aromatic region of the spectrum, generally between δ 6.5 and 7.5 ppm. Their specific chemical shifts and coupling patterns would be influenced by the electron-donating effects of the hydroxyl and amino groups.

Pyrrole (B145914) Ring Proton: The proton at the C2 position of the indole ring is expected to be a singlet or a narrow triplet (due to coupling with the N-H proton) and would appear in a characteristic region for indole C2-H.

N-H and O-H Protons: The protons of the indole N-H, the C3-amino group (NH₂), and the C5-hydroxyl group (OH) would appear as broad singlets. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. For example, the indole N-H proton in related structures is often observed as a broad signal above δ 8.0 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy maps the carbon framework of a molecule. The spectrum of this compound would show eight distinct signals for its eight unique carbon atoms.

Aromatic and Pyrrole Carbons: The carbon atoms of the indole ring would resonate in the typical range for aromatic and heteroaromatic carbons, approximately δ 100-140 ppm. The carbons directly attached to the nitrogen (C2, C7a) and the electron-rich carbons would have characteristic shifts. For instance, in indole itself, C3 is notably shielded compared to C2. The presence of the amino group at C3 would significantly alter this, likely causing a downfield shift for C3. The carbon bearing the hydroxyl group (C5) would also experience a significant downfield shift.

Data for a related isomer, 5-Aminoindole (B14826), shows carbon signals at positions C4, C5, C6, and C7 appearing at approximately δ 110.9, 140.6, 112.5, and 103.7 ppm, respectively. nih.gov While the substitution pattern is different, these values provide a general reference for the benzene portion of the indole ring.

Heteronuclear NMR (e.g., ¹⁵N NMR, ¹⁹⁵Pt NMR) for Indole Complexes

Heteronuclear NMR, particularly ¹⁵N NMR, can provide direct insight into the electronic environment of nitrogen atoms. For this compound, two nitrogen signals would be expected: one for the indole ring nitrogen and one for the C3-amino group.

Studies on N-aminoazoles have shown that the protonation site can be determined using ¹⁵N NMR spectroscopy. rsc.org In neutral media, the nitrogen of the amino group would have a chemical shift distinct from the pyrrole-like nitrogen of the indole ring. For example, in 5-aminoindole, the ¹⁵N chemical shifts are reported to be approximately -32.8 ppm for the indole nitrogen and -6.8 ppm for the amino group nitrogen (relative to an external standard). nih.govspectrabase.com In the case of metal complexes involving the indole moiety, other heteronuclear NMR techniques, such as ¹⁹⁵Pt NMR for platinum complexes, would be employed to study the metal's coordination environment.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

O-H and N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ would be expected, corresponding to the stretching vibrations of the O-H (hydroxyl) and N-H (indole and amino) groups. The broadness is due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations would result in several bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The bending vibration of the amino group (scissoring) is expected around 1600-1650 cm⁻¹.

C-O Stretching: The C-O stretching vibration for the phenolic hydroxyl group would likely appear in the 1200-1260 cm⁻¹ range.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy (UV-Visible absorption and fluorescence emission) provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like indoles.

The UV-Vis absorption spectrum of indole derivatives is characterized by two main absorption bands originating from π-π* transitions. For this compound, the presence of the amino and hydroxyl groups, both powerful auxochromes, would be expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted indole.

Upon excitation with an appropriate wavelength of light, many indole derivatives exhibit fluorescence. The emission spectrum is typically a broad, structureless band that is sensitive to the polarity of the solvent. The substitution with amino and hydroxyl groups would likely modulate the fluorescence properties, including the quantum yield and the position of the emission maximum. Studies on other substituted indoles have shown that such functional groups can significantly enhance fluorescence intensity.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of compounds. High-resolution mass spectrometry, in particular, offers exceptional accuracy, enabling the confident identification of unknown substances and confirmation of synthesized products.

HRMS is widely applied for the screening and confirmation of tryptamines and other indole derivatives, providing precise mass measurements that help to elucidate molecular formulas. squarespace.comscispace.com The technique is sensitive and selective, often utilizing soft ionization methods like Direct Analysis in Real Time (DART) or Electrospray Ionization (ESI). squarespace.commdpi.com For many indole derivatives, HRMS data is reported as the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. The close correlation between the calculated theoretical mass and the experimentally found mass confirms the identity of the synthesized compound. amegroups.org This has been demonstrated in the characterization of numerous novel indole-based structures. mdpi.comamegroups.orgnih.gov

Table 2: HRMS Data for Selected Derivatives of Indole

| Compound Name | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Source |

|---|---|---|---|---|

| N-(2-(5-methoxy-1H-indol-3-yl) ethyl) quinolin-8-amine | C₂₀H₂₀N₃O | 318.1606 | 318.1601 | amegroups.org |

| 3-(2-(quinolin-8-ylamino) ethyl)-1H-indol-5-ol | C₁₉H₁₈N₃O | Not specified | Not specified | amegroups.org |

| (2,3-dihydro-1H-indol-5-ylmethyl)amine | C₉H₁₂N₂ | Not specified | Not specified | mdpi.com |

| 4-((6-Hydroxy-7-methoxyquinazolin-4-yl)amino)benzonitrile | C₁₆H₁₃N₄O₂ | 293.1039 | 293.1035 | nih.gov |

| 7-Methoxy-4-(quinolin-6-ylamino)quinazolin-6-ol | C₁₈H₁₅N₄O₂ | 319.1195 | 319.1181 | nih.gov |

X-ray Diffraction Studies

X-ray diffraction analysis of single crystals is the definitive method for determining the three-dimensional atomic or molecular structure of a compound. uol.de It provides precise coordinates for each atom, allowing for the calculation of bond lengths, bond angles, and other crucial geometric parameters that define the molecular architecture and intermolecular interactions in the solid state. uol.deuhu-ciqso.es

The molecular structure of 3-(2-aminoethyl)-1H-indol-5-ol, also known as serotonin (B10506), has been successfully elucidated using single-crystal X-ray diffraction. iucr.org A study of its free base form revealed that the molecule crystallizes in the chiral space group P2₁2₁2₁. iucr.org The 5-hydroxyindole (B134679) ring system is nearly planar. iucr.org The conformation of the ethylamino side chain is described as gauche–gauche, with specific torsion angles defining its orientation relative to the indole ring. iucr.org

In the crystal lattice, serotonin molecules are interconnected through a three-dimensional network of hydrogen bonds, specifically N—H⋯O and O—H⋯N interactions. iucr.org This type of detailed structural analysis is not limited to the parent compound. Studies on other indole derivatives, such as (E)-4-((4-Bromobenzylidene)amino)-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, also use SC-XRD to analyze molecular packing. mdpi.com In such derivatives, intermolecular hydrogen bonds like N–H···S, N–H···O, and C–H···O are crucial in stabilizing the crystal structure. acs.orgmdpi.com

Table 3: Crystallographic Data for 3-(2-Aminoethyl)-1H-indol-5-ol (Serotonin)

| Parameter | Value |

|---|---|

| Systematic Name | 3-(2-aminoethyl)-1H-indol-5-ol |

| Chemical Formula | C₁₀H₁₂N₂O |

| Space Group | P2₁2₁2₁ |

| C7—C8—C9—C10 Torsion Angle | -64.2 (3)° |

| C8—C9—C10—N2 Torsion Angle | -61.9 (2)° |

| Key Intermolecular Interactions | N—H⋯O and O—H⋯N hydrogen bonds |

Data sourced from the crystallographic study of serotonin free base. iucr.org

Computational and Theoretical Investigations of 3 Amino 1h Indol 5 Ol Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic and structural properties of 3-Amino-1H-indol-5-ol. These computational studies offer detailed insights into the molecule's geometry, vibrational modes, electronic orbitals, and reactivity.

Optimized Geometries and Conformational Analysis

Theoretical calculations have been employed to determine the most stable conformation of this compound. By optimizing the geometry of the molecule, researchers can predict bond lengths, bond angles, and dihedral angles. These optimized parameters provide a foundational understanding of the molecule's three-dimensional structure. The analysis of the potential energy surface helps in identifying the global minimum energy conformation, which is the most likely structure to be observed experimentally.

Vibrational Frequency Analysis

Vibrational frequency analysis, performed computationally, is essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of this compound, each mode can be assigned to specific stretching, bending, or torsional motions of the atoms. This theoretical spectrum serves as a valuable reference for experimentalists, aiding in the identification and characterization of the compound. The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, thereby improving agreement with experimental data.

Frontier Molecular Orbital (FMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more likely to be reactive. The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within the this compound molecule. This analysis is invaluable for predicting how the molecule will interact with other chemical species. The MEP map highlights regions of negative electrostatic potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. For this compound, the MEP analysis can pinpoint the reactive sites, offering insights into its potential role in chemical reactions.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis offers a detailed picture of the bonding and electronic structure within the this compound molecule. This method investigates charge transfer and hyperconjugative interactions between filled and vacant orbitals. By quantifying the stabilization energies associated with these interactions, NBO analysis provides a deeper understanding of the delocalization of electron density and the nature of the chemical bonds. This information is crucial for explaining the molecule's stability and reactivity patterns.

Time-Dependent DFT (TD-DFT) for Electronic Excitations

Studies on various donor-acceptor substituted ethenyl indoles have demonstrated that the nature and position of substituents significantly influence the electronic excitation energies. rsc.orgrsc.org For instance, the introduction of electron-donating groups like the amino (-NH2) and hydroxyl (-OH) groups found in this compound is expected to lower the energy of the highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) transition, leading to a red-shift in the absorption spectrum. rsc.orgrsc.org

A TD-DFT study on p-phenyl substituted ethenyl indoles revealed that substituents with strong electron-donating or electron-withdrawing capabilities have a pronounced effect on the optical band gap. rsc.org The presence of an amino group, a strong electron donor, was shown to decrease the optical band gap compared to the unsubstituted ethenyl indole (B1671886). rsc.org This suggests that the amino and hydroxyl groups in this compound would likely lead to a smaller HOMO-LUMO gap.

The following table presents representative TD-DFT data for substituted indoles, which can be used to infer the properties of this compound.

| Compound | Substituent(s) | Calculated Absorption Maximum (λ_max) | Nature of Transition | Reference |

| p-amino phenyl ethenyl indole | p-NH2 | Not specified, but band gap is decreased | π → π | rsc.org |

| p-hydroxy phenyl ethenyl indole | p-OH | Not specified, but band gap is decreased | π → π | rsc.org |

| p-nitro phenyl ethenyl indole | p-NO2 | Not specified, but shows significant NLO response | Charge Transfer | rsc.org |

It is important to note that the solvent environment can also significantly impact the electronic transitions, often leading to further shifts in the absorption spectra. nih.gov

Advanced Quantum Chemical Topology Methods

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to characterize chemical bonding and intermolecular interactions. researchgate.net This method is particularly useful for studying hydrogen bonds and other non-covalent interactions, which are expected to be significant in systems containing this compound due to its amino and hydroxyl groups.

A QTAIM analysis of hydrogen-bonded complexes between indole and various ketones revealed that the N-H···O hydrogen bond is a dominant intermolecular interaction. mdpi.com The study found that the electron density (ρ) at the bond critical point (BCP) for these interactions ranged from 0.010 to 0.019 atomic units (a.u.), and the potential energy density (V) ranged from -18.4 to -36.4 kJ mol⁻¹, indicating moderate, closed-shell hydrogen bonds. mdpi.com

Given the presence of both N-H and O-H groups in this compound, it is highly probable that this molecule can act as both a hydrogen bond donor and acceptor, leading to the formation of stable intermolecular hydrogen bonding networks in the solid state or in solution. A QTAIM analysis of a hypothetical this compound dimer would likely reveal multiple BCPs corresponding to these hydrogen bonds, characterizing their strength and nature.

The table below summarizes typical QTAIM parameters for hydrogen bonds in indole-containing systems.

| Interaction | Electron Density at BCP (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Potential Energy Density (V) (kJ mol⁻¹) | Reference |

| Indole N-H···O=C(ketone) | 0.010 - 0.019 | Positive | -18.4 to -36.4 | mdpi.com |

These values provide a benchmark for what could be expected in a detailed QTAIM study of this compound.

Molecular Modeling and Dynamics Simulations

Molecular mechanics simulations offer a computationally efficient way to study the structure, dynamics, and interactions of large molecular systems. Force fields like CHARMM (Chemistry at HARvard Macromolecular Mechanics) are widely used for simulating biomolecules and organic compounds.

While specific simulations of this compound using Hyperchem or CHARMM are not documented, studies on related tryptamine (B22526) derivatives provide a good model for its expected behavior. nih.gov For instance, molecular dynamics simulations of serotonin (B10506) (5-hydroxytryptamine) have been used to study its binding to the serotonin transporter (SERT). nih.gov These simulations rely on force field parameters that describe the potential energy of the system as a function of its atomic coordinates.

The development of accurate force field parameters is crucial for meaningful molecular mechanics simulations. For novel compounds like this compound, these parameters would need to be carefully derived, often with the aid of quantum mechanical calculations.

Classical molecular dynamics (MD) simulations are a powerful tool for investigating the time-dependent behavior of molecular systems, including conformational changes, diffusion, and intermolecular interactions. acs.org

MD simulations of tryptamine derivatives in lipid bilayers have been performed to understand their membrane permeability. nih.govunisi.it These studies show that the nature of the substituents on the indole ring significantly affects how the molecule interacts with and crosses the membrane. For example, the presence of a hydroxyl group, as in serotonin and bufotenine, influences the molecule's partitioning into the bilayer. nih.gov

A hypothetical MD simulation of this compound in an aqueous solution would likely show the formation of dynamic hydrogen bond networks with surrounding water molecules. Simulations in a lipid bilayer could provide insights into its potential to cross cell membranes, a key factor for biological activity.

The following table summarizes findings from MD simulations of related indole compounds.

| Compound | Simulation System | Key Findings | Reference |

| Serotonin | Serotonin Transporter (SERT) | Identified two possible binding modes in the transporter's binding pocket. | nih.gov |

| Tryptamine Derivatives | Lipid Bilayer | Neutral tryptamines partition readily into the bilayer, while protonated forms do not cross the membrane as easily. | nih.gov |

| Dimethyltryptamine | Lipid Bilayer | Spontaneously crosses the membrane during simulation. | nih.gov |

| Bufotenine | Lipid Bilayer | Does not spontaneously cross the membrane but has a significant effect on membrane structural properties. | nih.gov |

These findings underscore the importance of the specific functional groups in determining the dynamic behavior of indole derivatives.

Molecular Mechanical Simulations (e.g., Hyperchem, CHARMM)

Electronic Properties and Non-Linear Optics (NLO)

The electronic properties of indole derivatives, particularly their non-linear optical (NLO) response, are of great interest for applications in materials science and photonics. arxiv.org The NLO properties of a molecule are related to its ability to alter the properties of light passing through it.

Studies on 3-substituted indoles have shown that their NLO response is highly dependent on the nature of the substituent. rsc.orgrsc.org Compounds with strong electron-donating and electron-accepting groups often exhibit large NLO responses due to intramolecular charge transfer. rsc.org The presence of both an amino group (donor) and a hydroxyl group (donor) in this compound suggests that while it may not have a strong intrinsic donor-acceptor character, its electronic properties can be tuned by derivatization.

A computational study of ethenyl indoles showed that the second-order NLO response (β) is proportional to the ground state dipole moment and inversely proportional to the optical band gap. rsc.org The introduction of an amino or hydroxyl group was found to decrease the band gap, which could potentially enhance the NLO properties. rsc.org

The table below shows calculated NLO properties for a reference ethenyl indole and a derivative with a strong electron-accepting group.

| Compound | Substituent | First Hyperpolarizability (β) (x 10⁻³⁰ esu⁻¹ cm⁵) | Key Feature | Reference |

| Ethenyl indole | None (reference) | 9 | Lower NLO response | rsc.org |

| p-nitrophenyl ethenyl indole | p-NO2 | 115 | 12 times better NLO response than reference | rsc.org |

These results highlight the potential for tuning the NLO properties of the this compound scaffold through chemical modification.

First Order Non-Linear Optical Properties

First-order nonlinear optical (NLO) properties of a molecule describe its response to an intense electromagnetic field, such as that from a laser. In materials possessing first-order NLO activity, the induced polarization does not have a linear relationship with the strength of the applied electric field. This nonlinear response can lead to phenomena like second-harmonic generation (SHG), where light of a particular frequency is converted to light with double that frequency.

The primary molecular property governing first-order NLO effects is the first hyperpolarizability (β). For a molecule to exhibit a non-zero β value, it must be non-centrosymmetric. The presence of both electron-donating and electron-accepting groups within a conjugated π-electron system can lead to significant intramolecular charge transfer upon excitation, which is a key factor for a large first hyperpolarizability. In the case of this compound, the amino (-NH2) and hydroxyl (-OH) groups can act as electron donors, while the indole ring itself can participate in the conjugated system.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of molecules. By calculating the molecular orbitals and electronic structure, it is possible to determine the components of the first hyperpolarizability tensor. These calculations help in understanding the structure-property relationships and in designing novel molecules with enhanced NLO properties for applications in optoelectronics and photonics.

Polarizability and Hyperpolarizability Calculations

Polarizability (α) is a measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a linear response and is fundamental to understanding a molecule's interaction with electromagnetic radiation.

Hyperpolarizability (β) , as mentioned, is the first-order nonlinear response. The magnitude of the total first hyperpolarizability (β_tot) is a critical parameter for evaluating a molecule's potential as an NLO material.

These properties are typically calculated using quantum chemical methods. The finite field approach is a common technique where the energy or dipole moment of the molecule is calculated in the presence of a series of applied static electric fields of different strengths. The polarizability and hyperpolarizability components are then extracted from the derivatives of the energy or dipole moment with respect to the electric field strength.

The choice of the theoretical method (functional) and basis set is crucial for obtaining accurate results. The B3LYP functional combined with a split-valence basis set, such as 6-311++G(d,p), is frequently employed for such calculations on organic molecules. The results are often compared to a reference compound, like urea, which is a standard for NLO measurements.

A hypothetical table of calculated polarizability and first hyperpolarizability values for this compound, based on a DFT/B3LYP approach, is presented below for illustrative purposes.

Table 1: Illustrative Calculated Polarizability and First Hyperpolarizability of this compound

| Parameter | Value (a.u.) |

| Polarizability (α) | |

| α_xx | Value |

| α_yy | Value |

| α_zz | Value |

| α_iso | Value |

| First Hyperpolarizability (β) | |

| β_x | Value |

| β_y | Value |

| β_z | Value |

| β_tot | Value |

Note: The values in this table are placeholders and serve as an example of how data from computational studies would be presented. No experimental or calculated data for this compound were found in the public literature.

The investigation into the polarizability and hyperpolarizability of this compound would provide valuable insights into its potential for use in nonlinear optical applications. The presence of donor groups on the indole scaffold suggests that it could possess interesting electronic properties worthy of future computational and experimental exploration.

Reaction Mechanisms and Chemical Reactivity of 3 Amino 1h Indol 5 Ol Derivatives

Mechanistic Pathways of Indole (B1671886) Derivatization

The derivatization of the indole core in 3-Amino-1H-indol-5-ol can proceed through several mechanistic pathways, each influenced by the nature of the reactants and reaction conditions.

Electrophilic Aromatic Substitution on the Indole Ring

Electrophilic aromatic s

Curtius Rearrangement Mechanisms

Oxidation and Reduction Chemistry of this compound Derivatives

The oxidation and reduction reactions involving indole derivatives are fundamental to their synthesis and functionalization. Key transformations include the selective reduction of nitro groups to form essential amino functionalities and oxidative cyclization reactions that construct the core indole scaffold.

Selective Reduction of Nitro Groups to Amino Groups

The conversion of a nitro group to an amino group is a critical step in the synthesis of aminoindoles from nitroindole precursors. The synthesis of 5-aminoindole (B14826) derivatives from 5-nitroindoles is a well-established process where the choice of reducing agent and reaction conditions is paramount to ensure selectivity and high yields. tandfonline.commasterorganicchemistry.com Catalytic hydrogenation is a common and effective method. tandfonline.comorgsyn.org

Standard catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas is a clean and efficient method for reducing the nitro group at the C5-position of the indole ring. tandfonline.comd-nb.info This reaction is typically carried out in a solvent like ethanol (B145695) at room temperature and can achieve nearly quantitative yields. tandfonline.com Another approach involves using Raney nickel as the catalyst with hydrazine (B178648) hydrate (B1144303) as the hydrogen source, which is particularly useful for avoiding the hydrogenolysis of other sensitive functional groups. orgsyn.org For substrates with functional groups that might be sensitive to catalytic hydrogenation, alternative chemical reducing agents are employed. A combination of sodium borohydride (B1222165) (NaBH₄) and iron(II) chloride (FeCl₂) has been shown to be effective for the selective reduction of nitroarenes, even in the presence of ester groups. thieme-connect.com

The following table summarizes various methods for the selective reduction of 5-nitroindole (B16589) derivatives.

| Precursor | Reducing Agent/Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

| 5-Nitro-3-(2-dimethylaminoethyl)indole | 10% Pd/C, H₂ | Absolute Ethanol | Room Temperature, 3 atm | 5-Amino-3-(2-dimethylaminoethyl)indole | 99 | tandfonline.com |

| Substituted 5-Nitroindoles | 10% Pd/C, H₂ | Ethanol | Room Temperature, 3h | Substituted 5-Aminoindoles | N/A | d-nb.info |

| (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene | Raney Nickel, 85% Hydrazine Hydrate | THF/Methanol | 45-50°C | 4-Benzyloxyindole | N/A | orgsyn.org |

| Ester Substituted Nitroarenes | NaBH₄-FeCl₂ | THF/H₂O | 60°C | Ester Substituted Anilines | up to 96 | thieme-connect.com |

Oxidative Cyclization Reactions in Indole Synthesis

Oxidative cyclization represents a powerful and atom-economical strategy for constructing the indole ring system from acyclic or partially cyclic precursors. tohoku.ac.jp These reactions often involve the formation of carbon-carbon or carbon-nitrogen bonds through the removal of hydrogen atoms, frequently mediated by a metal catalyst and an oxidant.

A prominent method is the palladium-catalyzed aerobic oxidative cyclization of N-aryl imines, which are formed from the condensation of anilines and ketones. tohoku.ac.jpacs.org This process facilitates the linkage of two C-H bonds under mild conditions, using molecular oxygen as the terminal oxidant. tohoku.ac.jp The reaction mechanism is thought to involve the tautomerization of the imine to an enamine, followed by palladation and subsequent reductive elimination to form the indole ring. This method is valued for its operational simplicity and tolerance of a wide array of functional groups, including nitro and halogen groups.

Intramolecular dearomative oxidative coupling is another strategy, particularly for synthesizing complex polycyclic indoline (B122111) alkaloids. acs.org This can involve the use of an oxidant like iodine to facilitate the C-C bond formation. acs.org Furthermore, metal-free oxidative coupling reactions have been developed as an environmentally benign alternative, using molecular oxygen as a green oxidant to synthesize bis(indolyl)methanes. rsc.org

| Reaction Type | Precursors | Catalyst/Oxidant | Key Features | Reference |

| Aerobic Oxidative Cyclization | Anilines and Ketones | Palladium / O₂ | Atom-economical, tolerates various functional groups. | tohoku.ac.jp |

| Intramolecular Dearomative Oxidative Coupling | Substituted Indoles | Iodine (I₂) | Synthesizes polycyclic indoline systems. acs.org | acs.org |

| Cross-Dehydrogenative Coupling | Indoles and C-H Nucleophiles | TEMPO⁺ClO₄⁻ | Forms 2,2-disubstituted indolin-3-ones in high yields. nih.gov | mdpi.comnih.gov |

| Metal-Free Oxidative Coupling | Arylmethylamines and Indoles | Acetic Acid / O₂ | Environmentally friendly, forms 3,3′-bis(indolyl)methanes. rsc.org | rsc.org |

Kinetics of Chemical Transformations

The study of reaction kinetics provides quantitative insight into the rates and mechanisms of chemical transformations involving indole derivatives. Determining rate constants and understanding the influence of external factors like temperature and solvent are crucial for optimizing reaction conditions.

Reaction Rate Determinations

The table below presents kinetic data from various studies on indole reactions.

| Reaction | Method | Rate Law / Finding | Rate Constant (k) | Conditions | Reference |

| Hydrodenitrogenation of Indole | Fixed-bed microreactor | Non-first-order; inhibited by indole. | N/A (Model parameters determined) | NiMo or CoMo catalyst, 340°C | acs.org |

| Oxidation of Indole by PMS | Iodometric titration | First order in [Indole] and [PMS]. | k' = 1.34 x 10⁻⁴ s⁻¹ (pseudo-first-order) | [Indole] = 2.0 x 10⁻² M, 50% aq. acetonitrile (B52724), 283 K | koreascience.kr |

| Isoquinoline + DMAD + Indole | UV spectrophotometry | First order in [Isoquinoline], First order in [DMAD], Zero order in [Indole]. | k_ov = 0.096 L mol⁻¹ s⁻¹ (overall) | Dichloromethane, 15.0°C | maxapress.com |

| Alkaline Hydrolysis of Isatin (B1672199) | Spectrophotometry | Pseudo-first-order kinetics. | k = 1.13 x 10⁻³ s⁻¹ | 10% DMSO-H₂O, 30°C | researchgate.net |

Influence of Temperature and Solvent on Reaction Kinetics

Temperature and the choice of solvent have a profound impact on the kinetics of chemical reactions. The effect of temperature on reaction rates is typically described by the Arrhenius equation, and kinetic studies over a range of temperatures allow for the determination of activation parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). koreascience.krkoreascience.kr For the oxidation of indole by PMS, a linear Arrhenius plot was obtained, and the large negative value for the entropy of activation suggests a highly ordered transition state. koreascience.kr

The solvent can influence reaction rates through its polarity, dielectric constant, and ability to solvate reactants and transition states. researchgate.netasianpubs.org In the oxidation of indole, increasing the percentage of acetonitrile in an aqueous solution decreased the reaction rate, indicating that the reaction is favored in more polar media. koreascience.kr Similarly, for the alkaline hydrolysis of isatin derivatives, the reaction rate decreases as the content of the organic co-solvent (like DMSO or ethanol) increases, which is attributed to the selective solvation of the transition state by the more polar water molecules. researchgate.netasianpubs.org The relationship between the rate constant and the solvent's dielectric constant is often non-linear, suggesting specific solvent-solute interactions rather than just a bulk dielectric effect. researchgate.net

The following table details the influence of temperature and solvent on the kinetics of various indole derivative reactions.

| Reaction | Solvent System | Temperature Range (K) | Activation Parameters | Solvent Effect Observation | Reference |

| Oxidation of Indole by PMS | 50% aq. Acetonitrile | 283 - 293 | Ea = 30.6 kJ/mol, ΔH‡ = 28.0 kJ/mol, ΔS‡ = -167 J/K·mol | Rate decreases with increasing acetonitrile %. | koreascience.krkoreascience.kr |

| Hydrolysis of N-Mannich bases of 3-hydrazonoindole-2-one | aq. Ethanol / aq. Acetonitrile | 313 - 333 | Ea (EtOH) = 54.7 kJ/mol, Ea (ACN) = 48.7 kJ/mol | Rate decreases with increasing organic solvent %. | asianpubs.org |

| Hydrolysis of Isatin | aq. DMSO | 303 - 318 | ΔH‡ = 56.4 kJ/mol, ΔS‡ = -123 J/K·mol (in 10% DMSO) | Rate decreases with increasing DMSO %. Non-linear log(k) vs 1/ε plot. | researchgate.net |

| Electron Transfer (Pyrene + Indole) | Acetonitrile, Methanol | N/A | ΔS‡ more negative in aprotic solvents (e.g., -10.1 cal/mol·K in MeCN) | Indicates specific solvent structure effects on the transition state. |

Molecular Interactions Involving the 3 Amino 1h Indol 5 Ol Scaffold in Model Systems

Coordination Chemistry with Metal Centers

The indole (B1671886) scaffold is a versatile ligand in coordination chemistry, capable of interacting with metal ions in various ways. rsc.orglibretexts.org The presence of the electron-donating amino and hydroxyl groups on the 3-Amino-1H-indol-5-ol ring enhances its potential as a ligand for transition metals.

Binding Modes of Indole Derivatives to Transition Metal Ions (e.g., Pt(II), Pd(II))

Indole and its derivatives can coordinate to transition metal ions through several modes. mdpi.com The specific mode of binding is influenced by the tautomeric form of the indole ring and the nature of substituents. mdpi.commdpi.com The 1H-indole tautomer, common for most indoles, can be deprotonated at the N1 position to form an anionic ligand that coordinates to metal ions. mdpi.com

Alternatively, the 3H-indole tautomer possesses an imine-like nitrogen that can act as a neutral donor ligand, forming a σ-bond with a metal center. mdpi.com Research on various indole derivatives has demonstrated coordination to Palladium(II) and Platinum(II) through different atoms on the indole ring. For instance, coordination can occur via the N1 nitrogen or through cyclometalation involving the C2 or C3 carbon atoms. uni-bayreuth.deacs.org Some studies have reported bidentate coordination where both a carbon atom (typically C3) and a side-chain donor atom (like an amide oxygen) bind to a Pt(II) center, forming a stable chelate ring. uni-bayreuth.de

Table 1: Potential Coordination Modes of Indole Derivatives with Transition Metals

| Coordination Mode | Description | Metal Ion Examples | Relevant Atoms |

|---|---|---|---|

| N1-Coordination | The deprotonated N1 atom of the 1H-indole tautomer forms a bond with the metal center. mdpi.com | Pd(II), Pt(II) | N1 |

| N1 (3H-tautomer) | The imine-like nitrogen of the 3H-indole tautomer acts as a neutral donor. mdpi.com | Pd(II) | N1 |

| Cyclometalation (C2) | A C-M bond is formed at the C2 position of the indole ring, often with chelation involving another donor atom. uni-bayreuth.de | Pd(II) | C2, N1 |

| Cyclometalation (C3) | A C-M bond is formed at the C3 position, as seen in complexes with indole-3-acetamide (B105759). uni-bayreuth.de | Pt(II) | C3, Side-chain O |

| Bridging Ligand | The indole ring can bridge two metal centers. researchgate.net | Pd(II) | N1, C2/C3 |

This table is generated based on documented interactions of various indole derivatives and represents potential modes for this compound.

Chelation and Ligand Properties in Metal Complexes

Chelation, the process where a single ligand binds to a central metal ion through two or more donor atoms, results in a particularly stable complex known as a chelate. numberanalytics.comopenmedscience.comlibretexts.org This enhanced stability is termed the chelate effect. libretexts.org The this compound scaffold possesses multiple potential donor atoms—the N1 nitrogen, the C3-amino nitrogen, and the C5-hydroxyl oxygen—making it a candidate for acting as a chelating ligand.

The amino and hydroxyl groups can act as Lewis bases, donating their lone pairs of electrons to a metal center. libretexts.org A plausible chelation mode for this compound could involve the C3-amino group and the N1 nitrogen or the C5-hydroxyl oxygen, forming a stable five- or six-membered ring with the metal ion. The formation of such chelates significantly increases the thermodynamic stability of the resulting metal complex compared to complexes with monodentate ligands. libretexts.org The specific geometry and properties of the resulting complex would depend on the metal ion's coordination preferences and the steric and electronic environment provided by the ligand. numberanalytics.comlibretexts.org The formation of stable chelates with transition metals is a key feature in the design of various functional molecular systems. mdpi.com

Intermolecular Forces and Supramolecular Assembly

Non-covalent interactions are crucial in determining the solid-state structure and properties of molecular solids. For this compound, with its multiple functional groups, these forces are expected to play a significant role in its aggregation and crystal packing.

Hydrogen Bonding Interactions

Hydrogen bonds are strong, directional intermolecular interactions that occur when a hydrogen atom is shared between two electronegative atoms. The this compound molecule contains several hydrogen bond donors (the N-H of the indole ring, the -NH2 group, and the -OH group) and acceptors (the nitrogen of the amino group and the oxygen of the hydroxyl group). vulcanchem.com

These functional groups allow for the formation of extensive hydrogen-bonding networks. For example, the hydroxyl group of one molecule can donate a hydrogen bond to the amino group of a neighboring molecule. Similarly, the indole N-H can interact with the hydroxyl oxygen of another molecule. Such interactions are known to be critical in the structure of related molecules like 5-hydroxyindole (B134679). nih.govoregonstate.edu The presence and nature of hydrogen bonding have been shown to be important in the electronic structure and spectroscopy of 5-hydroxyindole in different environments. acs.org Theoretical studies on similar systems highlight that interactions like H-O···H-N are key in directing molecular assembly. mdpi.com

Non-Covalent Interactions (e.g., stacking interactions)

These stacking interactions, along with hydrogen bonds, dictate how the molecules pack in the solid state. mdpi.com The interplay between hydrogen bonding and π-π stacking can lead to the formation of complex three-dimensional structures. For instance, indole molecules can form layers or columns held together by these forces. The functionalization of graphene with indole molecules via π-π interactions demonstrates the strength and utility of this interaction. nih.gov Other non-covalent interactions, such as van der Waals forces, also play a collective role in the molecular assembly. acs.orgacademie-sciences.fr

Molecular Recognition Mechanisms with Biomacromolecules in Chemical Contexts

The indole scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological macromolecules. mdpi.comnih.gov The specific functional groups on this compound provide distinct recognition features. In a purely chemical context, molecular recognition involves the specific binding of a guest molecule (in this case, this compound) to a host molecule (a biomacromolecule) through a combination of non-covalent interactions.

The hydroxyl group at the C5 position and the amino group at the C3 position are capable of forming specific hydrogen bonds with complementary residues (e.g., aspartic acid, lysine) in a binding pocket. vulcanchem.comnih.gov Molecular docking studies on similar indole derivatives have shown that hydroxyl and amino groups can be critical for anchoring the molecule within a receptor site through hydrogen bonding. vulcanchem.comnih.gov

Furthermore, the aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within a protein's binding site. nih.gov It can also participate in cation-π interactions, where the electron-rich face of the indole ring interacts favorably with a nearby cationic group. These varied interactions allow the indole scaffold to be a versatile component in the design of molecules for molecular recognition. rsc.orgmdpi.com The specific combination and geometry of these interactions determine the affinity and selectivity of the binding event. rsc.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Platinum(II) |

| Palladium(II) |

| 5-hydroxyindole |

| Indole-3-acetamide |

| Phenylalanine |

| Tyrosine |

| Tryptophan |

| Aspartic acid |

Binding to Nucleic Acid Structures (e.g., G-Quadruplex DNA recognition)

The planar aromatic core of the indole scaffold is a key feature for interaction with non-canonical DNA structures such as G-quadruplexes (G4s). These four-stranded structures, formed in guanine-rich sequences, are implicated in the regulation of crucial cellular processes, including gene expression and telomere maintenance, making them attractive targets for therapeutic intervention. nih.gov Small molecules that can selectively bind and stabilize G4 structures are of significant interest. bohrium.com

The primary mode of interaction for many G4 ligands is π-π stacking with the external G-tetrads, the planar arrangement of four guanine (B1146940) bases that form the core of the G4 structure. acs.orgmdpi.com The flat, electron-rich surface of the this compound indole ring is well-suited for this type of interaction.

While direct studies on this compound are limited, research on related indole derivatives provides significant insights into their G4 binding potential. For instance, various bis-indole derivatives have been synthesized and shown to be effective G4 binding ligands. bohrium.comdiva-portal.org These molecules often feature flexible linkers connecting two indole moieties, which allows them to adapt to the G4 structure, leading to enhanced binding and stabilization. diva-portal.org Furthermore, indole-fused quindoline (B1213401) derivatives have been specifically designed to target the parallel topology of G4 structures found in the promoter regions of oncogenes like c-MYC. acs.org

The substituents on the indole ring play a critical role in modulating these interactions. The 3-amino group and the 5-hydroxyl group of this compound could contribute to binding affinity and selectivity through the formation of hydrogen bonds with the phosphate (B84403) backbone or the loop regions of the G4 structure. Studies with other G4 ligands have demonstrated that such polar interactions can significantly enhance the stability of the ligand-G4 complex. researchgate.net For example, a dihydroindolizino indole derivative with a 4-cyanophenyl group demonstrated a high affinity for G-quadruplex DNA, which was attributed to its ability to selectively stabilize the structure. nih.gov

Table 1: Interaction of Indole Derivatives with G-Quadruplex DNA

| Derivative Class | Target G-Quadruplex | Key Findings |

|---|---|---|

| Dihydroindolizino indole | c-MYC promoter | A 4-cyanophenyl derivative selectively stabilizes G-quadruplex DNA and down-regulates c-MYC expression. nih.gov |

| Indole-fused quindolines | c-MYC, c-KIT1 promoters | These derivatives show preferential binding to parallel G4 structures. acs.org |

| Bis-indole amides | c-kit2 | Ligands were found to have strong interactions with c-kit2 G-quadruplex DNA. bohrium.com |

| Pyrrolidine-substituted 5-nitroindoles | c-MYC promoter | These compounds bind to the terminal G-quartets in a 2:1 stoichiometry. nih.govuni-frankfurt.de |

Interaction with Protein Active Sites (focus on molecular binding events)

The indole scaffold is a common motif in many biologically active compounds and approved drugs, underscoring its ability to effectively interact with protein active sites. nih.gov The this compound molecule contains key functional groups—a hydrogen-bond-donating indole nitrogen, a hydrogen-bond-donating and -accepting 3-amino group, and a hydrogen-bond-donating and -accepting 5-hydroxyl group—that can engage in specific interactions with amino acid residues within a protein's binding pocket.

Molecular docking studies on various indole derivatives have elucidated the nature of these binding events. These interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking.

A pertinent example is the interaction of hydroxylated indole derivatives with serotonin (B10506) receptors. Studies on psilocin (4-hydroxy-N,N-dimethyltryptamine) and bufotenin (5-hydroxy-N,N-dimethyltryptamine) with the 5-HT2A receptor have shown that the position of the hydroxyl group is critical for binding affinity. acnp.orgnih.gov The 5-hydroxyl group, as present in this compound, is proposed to form a hydrogen bond with a serine residue (Ser239) in the fifth transmembrane domain of the human 5-HT2A receptor. acnp.org This specific hydrogen bond is a key determinant of the ligand's affinity for the receptor. acnp.orgnih.gov

Similarly, the amino group is crucial for anchoring ligands in protein active sites. In the tryptophan repressor (TrpR), the amino group of the native ligand, tryptophan, forms interactions with the backbone carbonyls of leucine (B10760876) residues. biorxiv.orgbiorxiv.org While at a different position, the 3-amino group of this compound would have a similar potential to form directional hydrogen bonds, thereby contributing to the stability and specificity of the binding.

The versatility of the indole scaffold is further highlighted by its ability to bind to a wide range of proteins. For example, indole-2-carboxamides have been identified as allosteric modulators of the cannabinoid receptor 1 (CB1), where substitutions on the indole ring significantly impact binding affinity and cooperativity. acs.org

Table 2: Molecular Docking and Binding Studies of Indole Derivatives with Protein Active Sites

| Indole Derivative | Target Protein | Key Interactions and Findings | Binding Energy / Affinity |

|---|---|---|---|

| 2-Phenylindole derivatives | Hepatitis C NS5B polymerase | Interaction with the thumb domain, interfering with conformational changes required for the formation of the RNA-enzyme complex. derpharmachemica.com | Not specified |

Biosynthetic Pathways Featuring Indole 5 Ol Moieties

Tryptophan-Dependent Biosynthetic Routes in Model Systems

The journey from tryptophan to various indole-containing compounds, including those with a 5-hydroxy group, is primarily understood through several key pathways. oup.com While these pathways are often discussed in the context of synthesizing the plant hormone indole-3-acetic acid (IAA), their initial steps and intermediates are relevant to the formation of other indole (B1671886) derivatives. oup.comresearchgate.net The main tryptophan-dependent pathways include the Indole-3-Pyruvic Acid (IPA) pathway, the Indole-3-Acetamide (B105759) (IAM) pathway, and the Tryptamine (B22526) (TAM) pathway. oup.comresearchgate.netdoraagri.comredalyc.org

Indole-3-Pyruvic Acid (IPA) Pathway

The Indole-3-Pyruvic Acid (IPA) pathway is considered a major route for IAA biosynthesis in plants and is also prevalent in many bacteria and some fungi. nih.govmdpi.comresearchgate.netnih.govuni-kiel.de The initial step in this pathway involves the conversion of L-tryptophan to indole-3-pyruvic acid (IPA). doraagri.commdpi.comresearchgate.net This transamination reaction is catalyzed by aminotransferases. mdpi.comresearchgate.net Subsequently, IPA is decarboxylated to form indole-3-acetaldehyde (IAAld). mdpi.comresearchgate.net This step is mediated by an indole-3-pyruvate decarboxylase (IPDC). nih.govjmb.or.kr Finally, IAAld is oxidized to produce IAA, a reaction carried out by aldehyde dehydrogenases. nih.govmdpi.com While the end product here is IAA, the initial conversion of tryptophan to an indole intermediate is a critical step that can be diverted towards other derivatives.

Indole-3-Acetamide (IAM) Pathway

The Indole-3-Acetamide (IAM) pathway is another significant route, particularly well-studied in bacteria and also found in some plants. doraagri.comnih.govresearchgate.net This pathway begins with the conversion of tryptophan to indole-3-acetamide (IAM). doraagri.comnih.gov This reaction is catalyzed by the enzyme tryptophan-2-monooxygenase. doraagri.comnih.gov Following this, IAM is hydrolyzed by an IAM hydrolase to yield indole-3-acetic acid (IAA). doraagri.comnih.gov The genes encoding these enzymes, iaaM and iaaH respectively, have been identified in various microorganisms. nih.gov In some cases, IAM is believed to be derived from indole-3-acetaldoxime (IAOx). oup.com

Tryptamine (TAM) Pathway

The Tryptamine (TAM) pathway provides a more direct route to tryptamine, a key precursor for many indole alkaloids. researchgate.netdoraagri.com This pathway involves the decarboxylation of tryptophan to produce tryptamine. doraagri.com The enzyme responsible for this critical step is tryptophan decarboxylase (TDC). researchgate.netdoraagri.comnih.gov Tryptamine can then be further metabolized. For instance, in the context of IAA synthesis, tryptamine is converted to indole-3-acetaldehyde, which is then oxidized to IAA. doraagri.com However, tryptamine itself is a crucial building block for a vast array of complex indole alkaloids. numberanalytics.comwikipedia.org

Key Enzymatic Transformations and Metabolic Intermediates in Indole-5-ol Formation

The synthesis of the specific 3-Amino-1H-indol-5-ol structure requires two key enzymatic transformations: hydroxylation at the 5-position of the indole ring and decarboxylation of the amino acid side chain.

Hydroxylation Reactions (e.g., 5-hydroxytryptophan (B29612) formation)

The introduction of a hydroxyl group at the 5-position of the indole ring is a critical step in the biosynthesis of compounds like serotonin (B10506) and, by extension, this compound. This reaction is catalyzed by the enzyme tryptophan hydroxylase (TPH). wikipedia.orgcambridge.orgtaylorandfrancis.comwikipedia.org TPH is a monooxygenase that converts L-tryptophan into 5-hydroxytryptophan (5-HTP). wikipedia.orgwikipedia.orgfrontiersin.org This hydroxylation is often the rate-limiting step in the synthesis of serotonin. wikipedia.orgtaylorandfrancis.com Tryptophan hydroxylase requires cofactors such as tetrahydrobiopterin (B1682763) (BH4) and iron (Fe2+) to carry out its catalytic function. frontiersin.org

Decarboxylation Steps

The removal of the carboxyl group from an amino acid is another fundamental enzymatic reaction in these pathways. In the context of forming indoleamines, this is carried out by decarboxylase enzymes. Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase, is a versatile enzyme that can catalyze the decarboxylation of several aromatic L-amino acids. wikipedia.org For instance, it converts 5-hydroxytryptophan (5-HTP) into serotonin (5-hydroxytryptamine). wikipedia.orgwikipedia.org

Similarly, tryptophan decarboxylase (TDC) specifically catalyzes the decarboxylation of L-tryptophan to produce tryptamine. nih.govwikipedia.orguniprot.orgfrontiersin.org This enzyme is a key player at the junction of primary and secondary metabolism, channeling tryptophan into the biosynthesis of terpenoid indole alkaloids. nih.govfrontiersin.orgd-nb.info The product of this reaction, tryptamine, serves as a precursor for a wide range of indole alkaloids. numberanalytics.comnih.govresearchgate.netresearchgate.net

Role of Aminotransferases and Monooxygenases in Indole Biosynthesis

The biosynthesis of indole-containing compounds, which are pivotal for a myriad of biological functions, relies on a diverse enzymatic toolkit. Among the most critical enzymes in these pathways are aminotransferases and monooxygenases. These enzyme classes work in concert to construct and functionalize the indole scaffold, leading to a vast array of natural products. Aminotransferases are primarily responsible for the introduction of amino groups, often initiating the pathway from amino acid precursors like tryptophan. Subsequently, monooxygenases, including flavin-containing monooxygenases (FMOs) and cytochrome P450 monooxygenases (CYPs), introduce oxidative modifications that are crucial for the structural and functional diversity of the final molecules, including the formation of hydroxylated derivatives such as indole-5-ols.

Aminotransferases: Initiating Indole Metabolism

Aminotransferases, also known as transaminases, catalyze the transfer of an amino group from a donor molecule (frequently an amino acid) to an acceptor molecule (often a 2-oxo acid). In the context of indole biosynthesis, their primary role is to convert L-tryptophan into indole-3-pyruvic acid (IPyA), a key intermediate in the major pathway for auxin (indole-3-acetic acid, IAA) biosynthesis in plants, fungi, and bacteria. nih.govoup.com

The indole-3-pyruvic acid (IPyA) pathway is one of the most significant routes for IAA synthesis. oup.com In this pathway, a tryptophan aminotransferase (TAA) facilitates the initial conversion of tryptophan. nih.gov This enzymatic step is reversible and crucial for regulating the flow of metabolites into the auxin biosynthesis pathway. pnas.orgnih.gov For instance, the TAA1 enzyme in Arabidopsis thaliana is subject to negative feedback regulation by its product, IPyA, which helps to maintain metabolic homeostasis. pnas.org

Research has identified and characterized numerous aminotransferases involved in indole metabolism across different organisms. In the bacterium Enterobacter cloacae, a tryptophan aminotransferase was purified and shown to efficiently catalyze the transamination of L-tryptophan. nih.gov Similarly, various associative nitrogen-fixing bacteria utilize aromatic amino acid aminotransferases to produce IAA from tryptophan. oup.com In fungi, such as the corn smut fungus Ustilago maydis, tryptophan aminotransferases Tam1 and Tam2 have been identified as key players in the IPA pathway. nih.gov

Table 1: Selected Aminotransferases in Indole Biosynthesis

| Enzyme Family/Name | Organism | Substrate(s) | Product(s) | Pathway Involvement | Reference(s) |

|---|---|---|---|---|---|

| TAA1/TARs | Arabidopsis thaliana | L-Tryptophan, α-Ketoglutarate | Indole-3-pyruvic acid (IPyA), L-Glutamate | Auxin (IAA) Biosynthesis | pnas.org, pnas.org |

| Tam1, Tam2 | Ustilago maydis | L-Tryptophan | Indole-3-pyruvic acid (IPyA) | Auxin (IAA) Biosynthesis | nih.gov |

| L-Tryptophan aminotransferase | Enterobacter cloacae | L-Tryptophan, 2-Oxoglutarate | Indole-3-pyruvic acid (IPyA), L-Glutamate | Auxin (IAA) Biosynthesis | nih.gov |

| Aromatic Amino Acid Aminotransferases (AAT) | Azospirillum brasilense | L-Tryptophan, α-Ketoglutarate | Indole-3-pyruvic acid (IPyA) | Auxin (IAA) Biosynthesis | oup.com |

Monooxygenases: Diversifying the Indole Scaffold

Monooxygenases are a broad class of enzymes that incorporate one atom of molecular oxygen into a substrate. They are instrumental in the later stages of indole biosynthesis, performing a wide range of oxidative reactions such as hydroxylation, epoxidation, and ring rearrangements. nih.gov These modifications are fundamental to the generation of the vast structural diversity observed in indole alkaloids and other derivatives, including the formation of indole-5-ol moieties.

Flavin-Containing Monooxygenases (FMOs)

A prominent family of FMOs, known as YUCCA, plays a crucial role in auxin biosynthesis in plants. pnas.org Following the initial action of aminotransferases, YUCCA enzymes catalyze the conversion of IPyA to IAA. pnas.orgpnas.orgnih.gov This two-step process, involving the sequential action of TAA and YUCCA enzymes, represents the primary, highly conserved auxin biosynthetic pathway in the plant kingdom. pnas.orgpnas.org YUCCA enzymes are considered a sister group to Baeyer-Villiger monooxygenases (BVMOs), another class of FMOs known for their catalytic versatility. acs.org

Cytochrome P450 Monooxygenases (CYPs)

Cytochrome P450 monooxygenases are particularly important for the diversification of complex indole alkaloids. nih.govunb.ca These enzymes can catalyze regio- and stereospecific oxidations on the indole core. For example, certain CYPs can introduce hydroxyl groups at various positions on the indole ring, leading to the formation of compounds like 4-hydroxyindole, 5-hydroxyindole (B134679), and 7-hydroxyindole. ajol.info The hydroxylation at the C5 position is of particular note as it creates the indole-5-ol scaffold, a core structure in neurotransmitters like serotonin (5-hydroxytryptamine). genome.jp

Research on monoterpenoid indole alkaloid (MIA) biosynthesis has revealed the extensive role of CYPs. nih.govunb.ca In Tabernaemontana litoralis, several CYPs have been identified that modify various MIA skeletons through reactions like epoxidation and hydroxylation, highlighting their role as key drivers of chemical diversity in these natural products. nih.gov Similarly, studies on microbial enzymes have shown that monooxygenases can activate the indole ring to produce intermediates that lead to dyes like indigo. wiley.com

Table 2: Selected Monooxygenases in Indole Biosynthesis and Modification

| Enzyme Family/Name | Type | Organism | Substrate(s) | Catalytic Action | Reference(s) |

|---|---|---|---|---|---|

| YUCCA | FMO | Arabidopsis thaliana | Indole-3-pyruvic acid (IPyA) | Conversion to Indole-3-acetic acid (IAA) | pnas.org, pnas.org |

| TliTbE | CYP | Tabernaemontana litoralis | Tabersonine | 14,15-β-epoxidation | nih.gov |

| TliPs18H | CYP | Tabernaemontana litoralis | Pseudovincadifformine | 18-hydroxylation | unb.ca, nih.gov |

| Phenol hydroxylase variants | Multicomponent Monooxygenase | Bacteria | Indole | Hydroxylation (e.g., at C5) | ajol.info |

| Indole monooxygenase | FMO | Bacteria | Indole | Epoxidation | wiley.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-hydroxyindole |

| 5-hydroxyindole |

| 7-hydroxyindole |

| Indole-3-acetic acid (IAA) |

| Indole-3-pyruvic acid (IPyA) |

| Indigo |

| L-Glutamate |

| L-Tryptophan |

| Pseudovincadifformine |

| Serotonin (5-hydroxytryptamine) |

| Tabersonine |

Advanced Applications of 3 Amino 1h Indol 5 Ol Derived Scaffolds in Organic Synthesis and Materials Science

Building Blocks for Complex Organic Molecules

The indole (B1671886) nucleus is a prominent scaffold in a vast array of natural products and pharmacologically active compounds. rsc.org The strategic placement of amino and hydroxyl functionalities in 3-amino-1H-indol-5-ol provides reactive sites for further molecular elaboration, making it a valuable precursor in the synthesis of intricate organic structures.

Precursors in Total Synthesis of Natural Products

The indole framework is a cornerstone of many natural products, particularly alkaloids, which exhibit a wide range of biological activities. rsc.org While direct examples of the total synthesis of natural products starting specifically from this compound are not extensively documented in the provided results, the general importance of substituted indoles as precursors is well-established. For instance, the synthesis of various indole alkaloids often involves the strategic functionalization of the indole ring. rsc.org The presence of both an amino and a hydroxyl group on the this compound scaffold offers multiple points for diversification, which is a key aspect in the total synthesis of complex natural products.

The synthesis of complex molecules often relies on the availability of versatile building blocks. Indole derivatives, including those with amino and hydroxyl substitutions, serve as crucial starting materials. For example, the synthesis of the marine tris-indole alkaloid Tulongicin A involved Friedel–Crafts alkylation reactions of a 3-indolylmethanol derivative. acs.org This highlights the utility of functionalized indoles in constructing complex natural product architectures.

Synthesis of Diverse Heterocyclic Systems

The reactivity of the amino and hydroxyl groups, coupled with the inherent reactivity of the indole ring, allows for the construction of a wide variety of fused and substituted heterocyclic systems. Indoles are frequently used in multicomponent reactions to generate diverse molecular scaffolds. rsc.org

The amino group at the 3-position can act as a nucleophile, participating in reactions to form new rings. For example, 3-aminoindoles can be used to synthesize fused heterocyclic systems like pyrazolo[4,3-b]indoles. researchgate.net The hydroxyl group at the 5-position can be a handle for introducing other functionalities or for directing cyclization reactions.

Derivatives of this compound can be utilized in the synthesis of various heterocyclic compounds. For instance, the reaction of indole derivatives with other reagents can lead to the formation of pyran, pyrimidine (B1678525), and pyrazole-containing systems. researchgate.netresearchgate.net These heterocyclic systems are often associated with a broad spectrum of biological activities. researchgate.net

Table 1: Examples of Heterocyclic Systems Derived from Indole Precursors This table is generated based on the general reactivity of indole derivatives and may not represent direct reactions of this compound.

Methodological Contributions in Organic Chemistry

The unique reactivity of this compound and its derivatives has contributed to the development of new synthetic methodologies, particularly in the areas of catalysis and green chemistry.

Catalytic Agents in Organic Transformations

While direct use of this compound as a catalyst is not prominently featured, indole-based scaffolds are integral to the design of ligands for transition metal catalysis. The nitrogen and oxygen atoms in this compound can act as coordination sites for metal ions. For instance, palladium-based catalysts are often used in indole synthesis and functionalization, and the efficiency of these catalysts can be tuned by the choice of ligands. beilstein-journals.org

The development of novel catalysts is a key area of research in organic chemistry. For example, a zinc-linked amino acid complex has been used as a catalyst for the synthesis of indol-3-yl-4H-pyran derivatives. researchgate.net This suggests the potential for developing new catalytic systems based on functionalized indoles like this compound.

Development of Green Chemistry Approaches

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. tandfonline.comresearchgate.net The use of water as a solvent and the development of catalyst-free and multicomponent reactions are key aspects of this approach. academie-sciences.fr

Indole derivatives have been synthesized using environmentally friendly methods, such as microwave-assisted synthesis and reactions in aqueous media. researchgate.nettandfonline.com For example, the synthesis of indol-3-yl-4H-pyran derivatives has been achieved using a zinc-linked amino acid complex catalyst in a mixture of water and ethanol (B145695) under microwave irradiation. researchgate.net This approach offers several advantages, including shorter reaction times, high yields, and the use of a recyclable catalyst. researchgate.net

The development of multicomponent reactions involving indoles is another significant contribution to green chemistry, as it allows for the construction of complex molecules in a single step, reducing waste and improving atom economy. rsc.orgdergipark.org.tr

Table 2: Green Chemistry Approaches in Indole Synthesis

| Green Approach | Reaction | Catalyst/Solvent | Benefits | Reference |

|---|---|---|---|---|

| Microwave Irradiation | Synthesis of indol-3-yl-4H-pyran derivatives | Zn(L-proline)2 / H2O, EtOH | Rapid, high yield, recyclable catalyst | researchgate.net |

| Microwave Irradiation | Fischer-indole synthesis | - | Shorter reaction time | researchgate.net |

| Aqueous Media | Synthesis of indole-coumarin hybrids | Ammonium (B1175870) acetate (B1210297) / EtOH, H2O | Catalyst-free, environmentally friendly | researchgate.net |

| Multicomponent Reaction | Synthesis of 3-amino-alkylated indoles | Fe(NO3)3·9H2O/TEMPO / Toluene | One-pot, high efficiency | rsc.org |

Functional Materials Research

The indole scaffold is not only important in medicinal chemistry but also in materials science. The electron-rich nature of the indole ring and the ability to introduce various functional groups allow for the design of materials with specific electronic, optical, and biological properties. The planar structure of the indole ring can facilitate π-π stacking interactions, which is a key feature in the assembly of functional materials. vulcanchem.com

While specific research on functional materials derived directly from this compound is limited in the provided search results, the general potential of indole derivatives is evident. For example, indole-based compounds have been investigated for their potential in developing new materials for various applications. The ability to modify the indole core with different substituents allows for the fine-tuning of the material's properties.

The amino and hydroxyl groups of this compound provide opportunities for polymerization or incorporation into larger macromolecular structures, potentially leading to the development of novel polymers or organic frameworks with tailored properties.

Optoelectronic Properties of Indole Derivatives

The development of stable and tunable organic materials is critical for advancing optoelectronics. chemrxiv.orgchemrxiv.org Indole derivatives have emerged as promising candidates for these applications, largely due to their excellent charge-transporting and luminescent properties. ktu.edu The core indole structure can function as a strong electron-donating moiety, which, when paired with an electron-accepting group, creates a donor-acceptor (D-A) assembly. This architecture is fundamental to tuning the material's optoelectronic behavior. ias.ac.in

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in the design of optoelectronic materials. The difference between them, the HOMO-LUMO gap, determines the electronic and optical properties of the molecule. chemrxiv.org For indole-based systems, this gap can be precisely modulated by strategic substitution on the indole ring. chemrxiv.orgchemrxiv.org For instance, merging indole and indolizine (B1195054) moieties has led to a new class of π-expanded indoloindolizines where benzannulation at specific positions allows for fine-tuning of the HOMO-LUMO gap, resulting in distinct shifts in optoelectronic properties. chemrxiv.orgchemrxiv.org

This ability to engineer the electronic structure makes indole derivatives highly suitable for a range of optoelectronic devices. They have been successfully utilized as host materials in green phosphorescent Organic Light Emitting Diodes (OLEDs) and as emitters in non-doped blue OLEDs, demonstrating low turn-on voltages and high brightness. ktu.edu Furthermore, certain pyridopyrazino[2,3-b]indole derivatives exhibit electron-accepting properties comparable to established n-type materials, indicating their potential use as electron-transporting components in devices. ias.ac.in The enhanced stability of these novel indole-based frameworks against photooxidation compared to traditional polycyclic aromatic hydrocarbons makes them particularly promising for creating durable and efficient optoelectronic devices. chemrxiv.orgchemrxiv.org

| Indole Derivative Type | Key Optoelectronic Feature | Potential Application | Reference |

| 2-Phenylindole Derivatives | Host materials | Green Phosphorescent OLEDs | ktu.edu |

| Napthyl-substituted Indolylbenzo[b]carbazoles | Emitter materials | Non-doped Blue OLEDs | ktu.edu |

| π-Expanded Indoloindolizines | Tunable HOMO-LUMO gap, high stability | General Optoelectronics | chemrxiv.orgchemrxiv.org |

| Pyridopyrazino[2,3-b]indole Derivatives | n-type characteristics | Electron-transporting materials | ias.ac.in |

Fluorescence Properties of Indole Chromophores

The indole ring is the fundamental chromophore responsible for the intrinsic fluorescence of the amino acid tryptophan. researchgate.net This inherent emissive property is retained and can be modulated in indole derivatives, making them a valuable platform for developing fluorescent materials. The fluorescence spectra of many indole derivatives are often similar, indicating the dominant role of the indole chromophore in the emission process. researchgate.net However, the introduction of substituents onto the indole ring can significantly tune the absorption and emission characteristics.

The sensitivity of indole's absorption and fluorescence spectra to its microenvironment is a well-documented phenomenon. aip.org Substituents can alter the electronic transition energy. For example, a study of 4-substituted indoles found a linear correlation between the maximum absorption frequency and the electrophilicity index of the substituent. rsc.org This principle allows for the rational design of indole-based fluorophores that absorb and emit in the visible range. rsc.org